![molecular formula C14H16ClN5O5S B1222591 Triasulfuron CAS No. 82097-50-5](/img/structure/B1222591.png)
Triasulfuron
Overview
Description
Triasulfuron is an N-sulfonylurea that is used as a herbicide to control broad-leaved weeds in cereals . It is absorbed by the leaves and the roots and is distributed through the plant to the meristems . It inhibits the biosynthesis of essential branched-chain amino acids valine and isoleucine, which prevents cell division and the plant growth is stopped .
Synthesis Analysis
This compound is an N-sulfonylurea that is N-[o-(2-chloroethoxy)phenyl]sulfonylurea in which one of the hydrogens attached to the non-sulfonylated nitrogen has been replaced by a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group . The primary pathway of degradation was the cleavage of the sulfonylurea bridge .
Molecular Structure Analysis
The molecular formula of this compound is C14H16ClN5O5S . The IUPAC name is 1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea .
Chemical Reactions Analysis
The reaction of this compound is of first-order and pH-dependent . It was more persistent in neutral or weakly basic than in acidic solution .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 401.8 g/mol . It is an aromatic ether, a N-sulfonylurea, a member of 1,3,5-triazines and an organochlorine compound .
Scientific Research Applications
Soil Persistence and Degradation
Triasulfuron's persistence and degradation in soil have been extensively studied. Singh and Kulshrestha (2006) conducted field experiments under wheat crop conditions, revealing that this compound residues persisted beyond 30 days with a half-life ranging from 5.8 to 5.9 days at different application rates. The study showed biphasic degradation with an initial faster rate followed by a slower dissipation phase (Singh & Kulshrestha, 2006).
Effect on Wheat and Subsequent Crops
The impact of this compound on wheat and succeeding crops has been explored. Bajya et al. (2015) evaluated its efficacy on weeds in wheat fields and found that certain formulations of this compound were highly effective against broad-leaved weeds without any carry-over effect on the succeeding maize crop (Bajya et al., 2015).
Interaction with Soil Amendments
Marín-Benito et al. (2018) studied the behavior of this compound in soil amended with green compost, noting its increased persistence and altered mobility under such conditions. This study highlights the implications of combining organic amendments with herbicides in agricultural systems (Marín-Benito et al., 2018).
Remediation and Mitigation
The mitigation of this compound-contaminated soils has also been researched. Ahmad et al. (2020) explored the use of sugarcane-bagasse-derived activated carbon for this compound removal, indicating the potential of using biomass-derived materials for environmental remediation (Ahmad et al., 2020).
Analytical Methods and Toxicity Assessment
Analytical methods for determining this compound in soil and water have been developed, such as the voltammetric method by Sarıgül & İnam (2009) (Sarıgül & İnam, 2009). Additionally, Vulliet et al. (2004) assessed the toxicity of this compound and its photoproducts on aquatic organisms, emphasizing the environmental impact of this herbicide (Vulliet et al., 2004).
Microbial Community Influence
The influence of this compound on soil microbial communities has been a subject of interest. Pose-Juan et al. (2017) found that organic amendments can affect the herbicide's dissipation rate and impact the soil microbial community, highlighting the environmental interactions in agricultural systems (Pose-Juan et al., 2017).
Mechanism of Action
- By inhibiting ALS, Triasulfuron disrupts normal weed growth and development, ultimately leading to weed death .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O5S/c1-9-16-12(19-14(17-9)24-2)18-13(21)20-26(22,23)11-6-4-3-5-10(11)25-8-7-15/h3-6H,7-8H2,1-2H3,(H2,16,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPFESVZMSQIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024345 | |
Record name | Triasulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 1.5 g/L (pH 7) at 20 °C, In water, 32 mg/L (pH 5), 815 mg/L (pH 7), 13,500 mg/L (pH 8.2) at 25 °C, Solubility (g/L at 25 °C): Acetone 14, dichloromethane 36, ethyl acetate 4.3); Solubility (mg/L at 25 °C): ethanol 420, n-octanol 130, n-hexane 0.04, toluene 300 | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5 g/cu cm | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: 7.5X10-13 mm Hg at 20 °C, Vapor pressure: 2.25X10-10 mm Hg at 25 °C (based on the Knudsen diffusivity (m sq/sec) measured value for triasulfuron's close analog Chlorsulfuron), <1.5X10-8 mm Hg at 25 °C (OECD Guideline Method 104) | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine white powder | |
CAS RN |
82097-50-5 | |
Record name | Triasulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82097-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triasulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082097505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triasulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIASULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/299LHF498M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178.1 °C (decomposes), Melting point: 186 °C | |
Record name | Triasulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8436 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triasulfuron exert its herbicidal effect?
A1: this compound acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. [] This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). [, ] By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to the inhibition of cell division and plant growth. [, ]
Q2: What are the visible symptoms of this compound application on susceptible plants?
A2: this compound typically causes initial growth retardation, followed by chlorosis (yellowing of leaves) and necrosis (tissue death). [] Death usually occurs 3-4 weeks after application. []
Q3: Does the developmental stage of the target plant influence this compound's effectiveness?
A3: Yes, research suggests that younger plants are generally more susceptible to this compound than older plants. [] This is attributed to the downregulation of specific metabolic pathways involved in this compound detoxification as the plant matures. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H18ClN5O6S2, and its molecular weight is 463.9 g/mol.
Q5: How does the pH of the soil affect this compound persistence?
A5: this compound is more persistent in neutral or weakly basic soils compared to acidic soils. [] Its degradation is generally faster in acidic soils. [, ]
Q6: Does the organic matter content of soil influence this compound activity?
A6: Yes, higher organic matter content in soil generally reduces this compound's bioavailability and mobility. [, , , , ] This is attributed to the increased adsorption of the herbicide to organic matter, reducing its availability for plant uptake. [, ]
Q7: How does soil temperature affect this compound degradation?
A7: this compound degradation is generally faster at higher temperatures. [, , ] Studies indicate that degradation rates are more influenced by soil temperature than by moisture content. []
Q8: What structural features of this compound contribute to its herbicidal activity?
A8: The sulfonylurea bridge and specific groups on the phenyl ring of the this compound molecule are crucial for its herbicidal activity. [] Modifications to these groups can significantly impact its efficacy. []
Q9: How does formulation affect the efficacy of this compound?
A9: Different formulations of this compound, such as wettable granules (WG), have been developed to improve its handling and application. [] The choice of formulation can impact factors like dust reduction, solubility, and dispersion in water, ultimately affecting its performance in the field.
Q10: How is this compound absorbed by plants?
A10: this compound can be absorbed by both the roots and shoots of developing seedlings. [] Its uptake and translocation within the plant can be affected by factors like plant species, growth stage, and environmental conditions. []
Q11: What bioassay techniques are commonly used to assess this compound residues in soil?
A11: Bioassays using sensitive plant species like sunflower (Helianthus annuus), turnip (Brassica rapa), or lentil (Lens culinaris) are frequently employed to determine the presence and concentration of this compound residues in soil. [, ] These assays rely on measuring parameters such as root growth or dry matter accumulation as indicators of herbicide activity. [, ]
Q12: Has resistance to this compound been observed in weed populations?
A12: Yes, reduced efficacy of this compound has been observed in some weed populations, particularly Italian ryegrass (Lolium multiflorum) in certain regions. [] This resistance is attributed to the selection pressure from continuous use of ALS-inhibiting herbicides, leading to the evolution of less sensitive biotypes. []
Q13: What is known about the toxicity of this compound to aquatic organisms?
A13: Studies indicate that this compound exhibits varying toxicity to different aquatic organisms. [] While it shows no significant effects on Daphnia magna and Vibrio fischeri, primary producers like Lemna minor, Pseudokirchneriella subcapitata, and Chlorella vulgaris are highly sensitive to this compound. []
Q14: How does this compound degrade in the environment?
A14: this compound degradation in soil primarily involves microbial activity. [, , ] The rate of degradation is influenced by factors such as soil pH, temperature, organic matter content, and microbial population. [, , ]
Q15: Can amending soils with compost affect the fate of this compound?
A15: Yes, amending soils with compost can alter the adsorption and degradation of this compound. [] The presence of compost, particularly its humic acid and hydrophobic dissolved organic matter fractions, can increase this compound adsorption to the soil, potentially affecting its bioavailability. []
Q16: What is the relationship between soil properties and this compound adsorption?
A17: this compound adsorption is generally greater in soils with higher clay and organic matter content and lower pH. [, , , ] These soil properties can bind this compound molecules, reducing their mobility and availability for plant uptake. [, , , ]
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